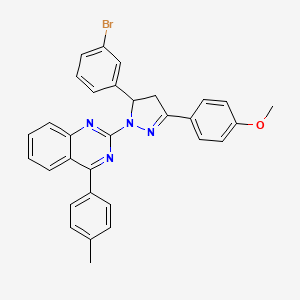

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the reaction of 3-bromophenylhydrazine with 4-methoxyacetophenone under acidic conditions to form the pyrazole ring.

Quinazoline core synthesis: The pyrazole derivative is then reacted with 2-aminobenzonitrile in the presence of a base to form the quinazoline core.

Final coupling reaction: The final step involves coupling the quinazoline intermediate with p-tolylboronic acid using a palladium-catalyzed Suzuki coupling reaction to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets, including enzymes and receptors.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for diseases such as cancer and inflammation, due to its ability to interact with specific molecular targets.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved depend on the specific target and context of its use.

Comparison with Similar Compounds

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline can be compared with similar compounds, such as:

2-(5-(3-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

2-(5-(3-bromophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline: This compound has a hydroxyl group instead of a methoxy group, which may influence its solubility and interaction with biological targets.

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(phenyl)quinazoline: This compound lacks the p-tolyl group, which may affect its overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant studies highlighting its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H22BrN3O, with a molecular weight of 450.33 g/mol. The structure features a quinazoline core substituted with a dihydropyrazole moiety, bromophenyl, methoxyphenyl, and p-tolyl groups. The presence of these substituents is believed to contribute significantly to its biological activity.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Several derivatives have shown promising results in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects : Compounds similar to the target molecule have been reported to reduce inflammation in various models.

- Antioxidant Properties : The ability to scavenge free radicals has been observed in related pyrazole compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, such as carbonic anhydrases (CAs), which are implicated in various disorders including glaucoma and cancer .

- Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses or cell proliferation .

- Reactive Oxygen Species (ROS) Modulation : By influencing oxidative stress levels, the compound can exert protective effects on cells.

Antitumor Activity

A study evaluating the antitumor potential of pyrazole derivatives found that certain compounds exhibited IC50 values lower than standard chemotherapeutics like acetazolamide against various cancer cell lines. Notably, the compound under review showed effective inhibition of cancer cell growth through apoptosis induction .

Anti-inflammatory and Antioxidant Studies

Research conducted on related pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models. The mechanism involved downregulation of pro-inflammatory cytokines and upregulation of antioxidant enzymes .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50 < standard treatments | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antioxidant | Increased enzyme activity |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Dihydropyrazole : This is achieved through the condensation of appropriate hydrazine derivatives with substituted phenyl groups.

- Quinazoline Ring Formation : Subsequent cyclization leads to the formation of the quinazoline structure.

Properties

IUPAC Name |

2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25BrN4O/c1-20-10-12-22(13-11-20)30-26-8-3-4-9-27(26)33-31(34-30)36-29(23-6-5-7-24(32)18-23)19-28(35-36)21-14-16-25(37-2)17-15-21/h3-18,29H,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGUTILINCJPMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.